

An In-depth Technical Guide to Cy3 DBCO for Bioorthogonal Labeling

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Compound of Interest

Compound Name: Cy3 DBCO

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3 (Cy3) DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its chemical properties, structure, and applications in labeling biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate its effective use in research and development.

Core Concepts: Understanding Cy3 DBCO

Cy3 DBCO is a molecule that combines the fluorescent properties of the Cyanine3 (Cy3) dye with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group.^{[1][2]} The Cy3 fluorophore is a bright, photostable orange-fluorescent dye that is largely insensitive to pH changes within a physiological range.^[3] The DBCO moiety is a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.^{[4][5]} This copper-free "click chemistry" reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in living cells and organisms.^{[3][6]}

The reaction between **Cy3 DBCO** and an azide-modified biomolecule results in the formation of a stable triazole linkage, covalently attaching the fluorescent Cy3 dye to the target molecule.

[7][8] This enables the visualization and tracking of a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][3][9]

Chemical Structure

The chemical structure of a representative **Cy3 DBCO** molecule is depicted below. It is important to note that variations in the linker between the Cy3 and DBCO moieties, as well as the presence of sulfonate groups (to enhance water solubility), can exist between different commercial suppliers.[2]

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Quantitative Data Summary

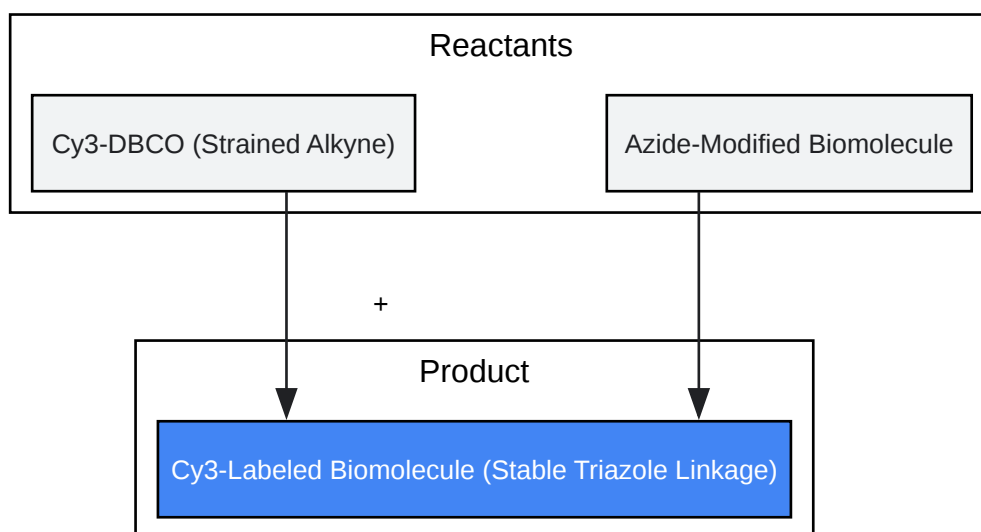
The spectral and physicochemical properties of **Cy3 DBCO** are crucial for designing and executing fluorescence-based experiments. The following table summarizes key quantitative data for a common sulfonated version of **Cy3 DBCO**.

Property	Value	Reference(s)
Molecular Formula	C ₅₀ H ₅₄ N ₄ O ₁₁ S ₃	[2]
Molecular Weight	~983.2 g/mol	[2]
Excitation Maximum (λ _{ex})	~555 nm	[2][10]
Emission Maximum (λ _{em})	~570-580 nm	[2][10]
Molar Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹	[2][10]
Solubility	Water, DMSO, DMF	[2]
Storage Conditions	-20°C, protected from light, desiccated	[2]

Signaling Pathways and Experimental Workflows

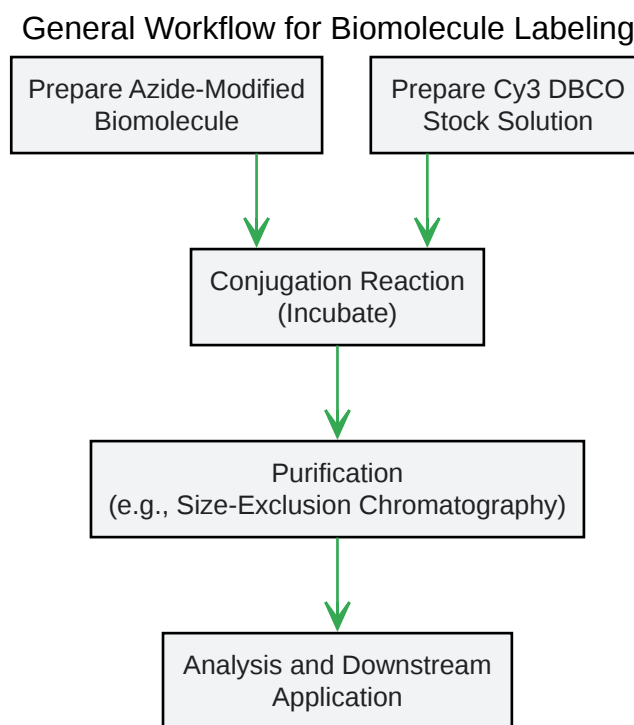
The primary application of **Cy3 DBCO** revolves around the SPAAC reaction. The following diagrams illustrate the chemical principle and a general experimental workflow for labeling biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



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Caption: The SPAAC reaction between **Cy3 DBCO** and an azide-modified biomolecule.



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Caption: A generalized experimental workflow for labeling biomolecules with **Cy3 DBCO**.^[9]

Detailed Experimental Protocols

The following are detailed protocols for the labeling of proteins and nucleic acids with **Cy3 DBCO**. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the procedure for conjugating **Cy3 DBCO** to a protein that has been previously modified to contain an azide group.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: The buffer must be free of sodium azide.

- **Cy3 DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., spin column) for purification

Procedure:

- Protein Preparation:
 - Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an azide-free buffer.^[9] If necessary, perform a buffer exchange.
- Preparation of **Cy3 DBCO** Stock Solution:
 - Allow the vial of **Cy3 DBCO** to warm to room temperature before opening.
 - Prepare a 1-10 mM stock solution of **Cy3 DBCO** in anhydrous DMSO. For example, to make a 10 mM stock solution of a sulfonated **Cy3 DBCO** (MW ~983 g/mol), dissolve 1 mg in approximately 102 μ L of DMSO.^[9]
 - Vortex the solution until the dye is completely dissolved. Prepare this solution fresh before each use.
- Conjugation Reaction:
 - Determine the desired molar excess of **Cy3 DBCO** to protein. A 10- to 20-fold molar excess is a common starting point.^[9]
 - Add the calculated volume of the **Cy3 DBCO** stock solution to the protein solution.
 - Mix gently and incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, protected from light.^[9]
- Purification:
 - Remove unreacted **Cy3 DBCO** using a size-exclusion chromatography spin column according to the manufacturer's instructions.

- The purified, labeled protein will be in the eluate.
- Characterization (Optional but Recommended):
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at ~555 nm (for Cy3) and 280 nm (for the protein).[\[11\]](#)
 - Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity.[\[9\]](#)

Protocol 2: Labeling of Azide-Modified Nucleic Acids

This protocol provides a general method for labeling azide-modified oligonucleotides or other nucleic acids.

Materials:

- Azide-modified nucleic acid
- Nuclease-free water
- **Cy3 DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Purification method (e.g., ethanol precipitation or appropriate chromatography column)

Procedure:

- Nucleic Acid Preparation:
 - Dissolve the azide-modified nucleic acid in nuclease-free water to a known concentration (e.g., 1 mM).[\[1\]](#)
- Preparation of **Cy3 DBCO** Stock Solution:
 - Prepare a 10 mM stock solution of **Cy3 DBCO** in anhydrous DMSO as described in the protein labeling protocol.[\[1\]](#)

- Conjugation Reaction:
 - In a microcentrifuge tube, combine the azide-modified nucleic acid and the reaction buffer.
 - Add a 2- to 10-fold molar excess of the **Cy3 DBCO** stock solution to the nucleic acid solution.^[4]
 - Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight, protected from light.^[1]
- Purification:
 - Purify the labeled nucleic acid from unreacted dye using a suitable method such as ethanol precipitation or a purification column designed for nucleic acids.
 - For ethanol precipitation, add 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2), incubate at -20°C for at least 1 hour, and then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
- Quantification:
 - Determine the concentration of the labeled nucleic acid and the degree of labeling by measuring the absorbance at 260 nm (for nucleic acid) and ~555 nm (for Cy3).^[12]

Conclusion

Cy3 DBCO is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its bright and stable fluorescence, combined with the highly specific and biocompatible nature of the copper-free click chemistry, makes it an invaluable reagent for a wide range of applications in molecular biology, cell biology, and drug development. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively utilize **Cy3 DBCO** to advance their scientific investigations.

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